
Miglustat
Vue d'ensemble
Description
Le miglustat est une petite molécule d'iminosucre qui est principalement utilisée comme médicament pour traiter la maladie de Gaucher de type I et la maladie de Niemann-Pick de type C . Il fonctionne comme un inhibiteur de la glucosylcéramide synthase, qui est essentielle à la synthèse des glycosphingolipides . Le this compound est commercialisé sous les noms de marque Zavesca et Brazaves .
Applications De Recherche Scientifique
Miglustat has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Miglustat, also known as N-butyldeoxynojirimycin (NBDNJ), primarily targets the enzyme glucosylceramide synthase . This enzyme plays a crucial role in the synthesis of most glycosphingolipids . In addition to glucocerbrosidase 2 (GBA2), this compound may also target translocator protein (TSPO) and steroidogenic acute regulatory protein D1 (StARD1), which are implicated in cholesterol transport to mitochondria .
Mode of Action
This compound functions as a competitive and reversible inhibitor of glucosylceramide synthase . By inhibiting this enzyme, this compound decreases the rate of glycosphingolipid glucosylceramide formation . This action reduces the accumulation of glucocerebroside, allowing the residual activity of the deficient glucocerebrosidase enzyme to be more effective .
Biochemical Pathways
The inhibition of glucosylceramide synthase by this compound impacts the glycosphingolipid biosynthesis pathway . This leads to a reduction in the accumulation of glucosylceramide, a substrate that builds up in certain lysosomal storage disorders . The reduction in substrate accumulation is a key aspect of substrate reduction therapy .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics when administered at doses of 50 and 100 mg three times daily . The elimination half-life of this compound is 6-7 hours, and it is excreted unchanged via the kidneys .
Result of Action
The action of this compound leads to several molecular and cellular effects. A 2-year immunoassay study showed significant reductions in CSF-calbindin during treatment, indicating reduced cerebellar Purkinje cell loss . Magnetic resonance imaging studies have demonstrated a protective effect of this compound on cerebellar and subcortical structure that correlated with clinical symptom severity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that this compound is contraindicated for people with neurological conditions, kidney problems, women who are pregnant, and men and women planning to conceive a child . These factors can significantly impact the drug’s efficacy and safety profile.
Analyse Biochimique
Biochemical Properties
Miglustat is a synthetic analogue of D-glucose . It is an inhibitor of the enzyme glucosylceramide synthase, which is a glucosyl transferase enzyme responsible for catalyzing the formation of glucosylceramide (glucocerebroside) . Glucosylceramide is a substrate for the endogenous glucocerebrosidase, an enzyme that is deficient in Gaucher’s disease .
Cellular Effects
This compound has been shown to have a range of effects on various types of cells and cellular processes . For example, it has been shown to reduce levels of choline (a neurodegeneration marker), and choline/N-acetyl aspartate ratio (indicating increased neuronal viability) in the brain during up to 5 years of this compound therapy . It also has a protective effect on cerebellar and subcortical structure that correlated with clinical symptom severity .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibition of the enzyme glucosylceramide synthase . This inhibition reduces the formation of glucosylceramide, a substrate for the endogenous glucocerebrosidase, an enzyme that is deficient in Gaucher’s disease .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function in both in vitro and in vivo studies . For example, magnetic resonance imaging studies have demonstrated a protective effect of this compound on cerebellar and subcortical structure that correlated with clinical symptom severity .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . For example, treatment with this compound was associated with decreased GM2 ganglioside accumulation in the cerebellum and improved Purkinje cell survival .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucosylceramide synthesis . It inhibits the enzyme glucosylceramide synthase, which is a glucosyl transferase enzyme responsible for catalyzing the formation of glucosylceramide .
Transport and Distribution
This compound does not bind to plasma proteins and has an apparent volume of distribution of 83 L . In tissue distribution studies in mice, this compound was present in a number of organs and tissues considered to be of importance in relation to the long-term beneficial effects of the drug .
Subcellular Localization
This compound is localized to the outer leaflet of the Golgi . This localization is important for its role in inhibiting the enzyme glucosylceramide synthase, which is located in the same region .
Méthodes De Préparation
Le miglustat peut être synthétisé par une série de réactions chimiques. Une méthode courante implique la double amination réductrice du 5-céto-D-glucose . Le processus comprend les étapes suivantes:
Synthèse d'un composé de formule (V): Ceci implique la préparation d'un composé intermédiaire.
Amination réductrice: Le composé intermédiaire subit une amination réductrice pour produire du this compound
Les méthodes de production industrielles se concentrent sur l'obtention de this compound de haute pureté sans utiliser de chromatographie sur colonne ou de purification par échange d'ions . La forme cristalline du this compound a un point de fusion de 125-126°C .
Analyse Des Réactions Chimiques
Le miglustat subit diverses réactions chimiques, notamment:
Oxydation et réduction: Ces réactions impliquent respectivement le gain ou la perte d'électrons.
Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents d'amination réductrice et des catalyseurs spécifiques . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du this compound avec des groupes fonctionnels modifiés .
Applications de recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique:
Chimie: Il est utilisé comme un inhibiteur de la glucosylcéramide synthase dans diverses études chimiques.
Médecine: Il est approuvé pour le traitement de la maladie de Gaucher de type I et de la maladie de Niemann-Pick de type C Il a montré son efficacité pour stabiliser les symptômes neurologiques et améliorer les résultats des patients.
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'enzyme glucosylcéramide synthase, qui est responsable de la première étape de la synthèse des glycosphingolipides . En inhibant cette enzyme, le this compound réduit l'accumulation de glycosphingolipides dans les cellules, atténuant ainsi les symptômes des maladies de stockage lysosomal . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la glucosylcéramide synthase et la réduction subséquente de la synthèse des glycosphingolipides .
Comparaison Avec Des Composés Similaires
Le miglustat est unique par sa capacité à inhiber la glucosylcéramide synthase et à réduire la synthèse des glycosphingolipides . Les composés similaires comprennent:
Imiglucérase: Utilisé pour la thérapie de remplacement enzymatique dans la maladie de Gaucher.
Eliglustat: Un autre inhibiteur de la glucosylcéramide synthase utilisé pour le traitement de la maladie de Gaucher.
Le this compound se distingue par son administration orale et sa capacité à traiter à la fois la maladie de Gaucher de type I et la maladie de Niemann-Pick de type C .
Activité Biologique
Miglustat, marketed under the name Zavesca, is a small molecule that serves as a substrate reduction therapy (SRT) for lysosomal storage disorders, particularly Gaucher disease and Niemann-Pick disease type C (NPC). Its primary mechanism of action involves the inhibition of glucosylceramide synthase, an enzyme critical in the biosynthesis of glycosphingolipids. This article explores the biological activity of this compound, including its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
This compound functions as a competitive and reversible inhibitor of glucosylceramide synthase. This inhibition reduces the synthesis of glucosylceramide and other glycosphingolipids, facilitating the residual activity of glucocerebrosidase, which is deficient in patients with Gaucher disease. By decreasing substrate accumulation, this compound aims to mitigate the pathological effects associated with these disorders .
Key Pharmacological Properties
- Oral Bioavailability : Approximately 97% .
- Enzyme Inhibition : Inhibits α-glucosidases I and II, lactase (weakly), and various glycosyltransferases, contributing to its side effects such as gastrointestinal discomfort .
Gaucher Disease
This compound has been shown to be effective in managing type 1 Gaucher disease (GD1) and type 3 Gaucher disease (GD3). The following table summarizes findings from key clinical studies:
Niemann-Pick Disease Type C
In NPC, this compound has been associated with improvements in neurological function and quality of life. A systematic review indicated that this compound therapy improved swallowing difficulties and reduced risks associated with neurological decline .
Case Studies
- Neurological Outcomes in NPC : A study involving ten patients treated with this compound reported improvements in neurological symptoms; however, all patients exhibited some loss of psychomotor skills despite treatment. The median survival age was slightly improved compared to untreated patients (5.56 years vs. 4.42 years) .
- Long-term Maintenance in Gaucher Disease : In a cohort study evaluating long-term this compound treatment, patients previously stabilized on enzyme replacement therapy maintained stable disease profiles over several years. Adverse events were primarily gastrointestinal but manageable .
Safety Profile
This compound is generally well-tolerated; however, it is associated with several adverse effects:
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRORFVVSGFNRO-UTINFBMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045618 | |
Record name | Miglustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Miglustat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Highly soluble in water (>1000 mg/mL as a free base)., 3.31e+02 g/L | |
Record name | Miglustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Miglustat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Miglustat functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase, the initial enzyme in a series of reactions which results in the synthesis of most glycosphingolipids. The goal of treatment with miglustat is to reduce the rate of glycosphingolipid biosynthesis so that the amount of glycosphingolipid substrate is reduced to a level which allows the residual activity of the deficient glucocerebrosidase enzyme to be more effective (substrate reduction therapy), reducing the accumulation of glucocerebroside in macrophages. In vitro and in vivo studies have shown that miglustat can reduce the synthesis of glucosylceramide-based glycosphingolipids. In clinical trials, miglustat improved liver and spleen volume, as well as hemoglobin concentration and platelet count. Inhibition of glycosphingolipid synthesis has also shown to reduce intracellular lipid storage, improve fluid-phase endosomal uptake and normalize lipid transport in peripheral blood B lymphocytes of NP-C patients, which results in a decrease in the potentially neurotoxic accumulation of gnagliosides GM2 and GM3, lactosylceramide and glucosylceramide, possibly preventing further neuronal damage. Other studies have also suggested that miglustat may indirectly modulate intracellular calcium homeostasis through its effects on glucosylceramide levels, and evidence has shown that an initiating factor in the pathogenesis of NP-C may be impaired calcium homeostasis related to sphingosine storage. Therefore, the effect that miglustat exerts on intracellular calcium levels may influence an important underlying pathogenic mechanism of NP-C. | |
Record name | Miglustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72599-27-0 | |
Record name | Miglustat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72599-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miglustat [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072599270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miglustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Miglustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIGLUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN3S497AZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Miglustat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169-172 °C, 169 - 172 °C | |
Record name | Miglustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Miglustat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014563 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.